alpha,alpha-Dichlorophenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENJBAPSEVYSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209905 | |
| Record name | alpha,alpha-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61031-72-9 | |
| Record name | alpha,alpha-Dichlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061031729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactions of Alpha,alpha Dichlorophenylacetic Acid
Established Synthetic Pathways for alpha,alpha-Dichlorophenylacetic Acid
The synthesis of this compound can be approached through various methods, primarily involving the chlorination of phenylacetic acid precursors or the functional group transformation of related chlorinated compounds.
Chlorination Reactions of Phenylacetic Acid Precursors
Direct dichlorination of the alpha-carbon of phenylacetic acid presents a significant challenge due to the propensity for competing reactions, such as chlorination of the aromatic ring. While methods for the selective alpha-monochlorination of phenylacetic acid are established, achieving controlled dichlorination is more complex. The Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the alpha-halogenation of carboxylic acids, proceeds via an acyl halide intermediate. This method has been successfully applied for the alpha-selective monochlorination of phenylacetic acid and its derivatives using reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl3) under solvent-free conditions. nih.govunimi.it However, the extension of this method to achieve exhaustive dichlorination at the alpha-position is not well-documented and is likely hampered by steric hindrance and electronic effects after the first chlorination.
A more viable route to this compound derivatives involves starting with a precursor that already contains the dichloro-substituted alpha-carbon. One such precursor is 2,2-dichloro-2-phenylacetonitrile (B3031502). This nitrile can be synthesized from benzyl (B1604629) cyanide. The subsequent hydrolysis of 2,2-dichloro-2-phenylacetonitrile can yield the desired this compound.
Evaluation of Reaction Conditions and Yield Optimization
The synthesis of this compound esters from 2,2-dichloro-2-phenylacetonitrile has been described in patent literature. The process involves treating the nitrile with water and a monovalent alcohol in the presence of a halogen hydracid, such as hydrogen chloride.
Table 1: Synthesis of this compound Esters
| Starting Material | Reagents | Product | Yield (%) |
| 2,2-dichloro-2-phenylacetonitrile | Methanol, Water, HCl | Methyl alpha,alpha-dichlorophenylacetate | Not specified |
| 2,2-dichloro-2-phenylacetonitrile | Ethanol, Water, HCl | Ethyl alpha,alpha-dichlorophenylacetate | Not specified |
The reaction conditions, such as temperature and the molar ratios of the reactants, are crucial for optimizing the yield of the desired ester and minimizing the formation of byproducts like the corresponding amide.
Synthesis and Functionalization of Derivatives of this compound
The carboxylic acid functionality and the two chlorine atoms on the alpha-carbon of this compound provide multiple sites for further chemical modification, allowing for the synthesis of a variety of derivatives.
Approaches to this compound Esters and Amides
As mentioned previously, esters of this compound can be prepared directly from 2,2-dichloro-2-phenylacetonitrile. Alternatively, the free acid can be esterified using standard methods.
The synthesis of amides of this compound can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, alpha,alpha-dichlorophenylacetyl chloride. This can be accomplished using standard chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride is a versatile intermediate that can readily react with a wide range of primary and secondary amines to form the corresponding N-substituted amides. youtube.comyoutube.com This two-step, one-pot procedure is a common and effective method for amide bond formation. nih.gov
Table 2: General Synthesis of alpha,alpha-Dichlorophenylacetamides
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | This compound | Thionyl chloride or Oxalyl chloride | alpha,alpha-Dichlorophenylacetyl chloride |
| 2 | alpha,alpha-Dichlorophenylacetyl chloride | Primary or Secondary Amine (R1R2NH) | N,N-R1,R2-alpha,alpha-dichlorophenylacetamide |
Modification of the Phenyl Moiety and Alpha-Carbon Substitutions
Detailed research findings on the specific modification of the phenyl ring or further substitutions at the alpha-carbon of this compound are not extensively available in the reviewed literature. However, general principles of organic synthesis suggest that the phenyl ring could be susceptible to electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the dichlorinated side chain would likely deactivate the ring towards such reactions. Substitutions on the alpha-carbon beyond the two chlorine atoms would be sterically hindered and chemically challenging to achieve without disrupting the existing structure.
Reaction Mechanisms and Intermediates in Synthetic Pathways
The mechanism of alpha-chlorination of phenylacetic acid, leading to the mono-chloro derivative, is generally understood to proceed through an acyl chloride intermediate, consistent with the Hell-Volhard-Zelinsky reaction. The reaction is initiated by the conversion of the carboxylic acid to phenylacetyl chloride by a catalyst such as PCl3. The phenylacetyl chloride then enolizes, and the resulting enol is attacked by an electrophilic chlorine species, generated from a chlorinating agent like TCCA, to form alpha-chlorophenylacetyl chloride. unimi.it This intermediate can then be hydrolyzed to the final alpha-chlorophenylacetic acid.
The mechanism for the direct dichlorination at the alpha-position is likely to follow a similar pathway, with the second chlorination step being significantly slower due to the electronic and steric effects of the first chlorine atom.
The synthesis of esters from 2,2-dichloro-2-phenylacetonitrile in the presence of an alcohol and a hydrogen halide likely proceeds through the formation of an imidate intermediate, which is then hydrolyzed and subsequently esterified.
Theoretical and Computational Chemistry Studies of Alpha,alpha Dichlorophenylacetic Acid
Quantum Chemical Investigations
Quantum chemical methods are fundamental in elucidating the electronic properties and intrinsic reactivity of alpha,alpha-Dichlorophenylacetic acid. These calculations offer a detailed picture of the electron distribution and energy levels within the molecule.
For this compound, similar DFT calculations would be expected to elucidate how the placement of two chlorine atoms on the alpha-carbon atom influences the electronic distribution across the phenyl ring and the acetic acid moiety. This would involve calculating the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which are indicative of sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl (alpha) | 1.78 Å |
| Bond Length | C-C (alpha-phenyl) | 1.52 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Angle | Cl-C-Cl (alpha) | 109.5° |
| Dihedral Angle | Phenyl-C-C=O | 45.0° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
For dichlorinated phenylacetic acid derivatives, DFT calculations can determine the energies of these orbitals. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices (Illustrative for a Dichlorinated Phenylacetic Acid) (Note: This data is hypothetical and serves to illustrate the typical output of such calculations.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 2.80 |
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, including its conformational flexibility and interactions with biological macromolecules.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. dovepress.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, providing insights into conformational changes and molecular flexibility. nih.gov
For this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in a vacuum or in an aqueous solution. This would involve analyzing the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the alpha-carbon. The results of such simulations would reveal the most stable conformations and the energy barriers between them, which are important for understanding how the molecule might adapt its shape to fit into a binding site.
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a target protein. chemrxiv.org
In the context of this compound, docking studies could be performed to investigate its potential interactions with various biological targets. For instance, given the known biological activities of related phenylacetic acid derivatives, potential protein targets could be identified and used in docking simulations. nih.gov The process would involve generating a three-dimensional model of the ligand (this compound) and docking it into the active site of the receptor. The resulting docked poses would be scored based on their predicted binding energy, with lower energies indicating more favorable interactions. bioinformation.net Analysis of the best-scoring poses would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Table 3: Illustrative Ligand-Receptor Docking Results (Note: This data is hypothetical as no specific docking studies for this compound were found.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Hypothetical Enzyme A | -7.2 | Arg120, Phe280, Tyr350 |
| Hypothetical Receptor B | -6.5 | Leu85, Val102, Ser198 |
Prediction of Reactivity and Stability Profiles
The prediction of reactivity and stability profiles of this compound can be achieved by integrating the results from quantum chemical calculations and molecular modeling. For instance, the HOMO-LUMO gap and reactivity indices derived from DFT calculations provide a theoretical basis for its chemical reactivity. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on related phenylacetic acid derivatives have demonstrated the ability to build predictive models for biological activity and toxicity. mdpi.comtsijournals.com These models correlate physicochemical properties and molecular descriptors with observed biological effects. For this compound, a similar QSAR approach could be employed to predict its potential biological activities based on its calculated molecular properties.
The stability of the compound can also be assessed through computational methods. For example, DFT calculations can be used to determine the relative energies of different conformers and the energy barriers to rotation around single bonds. mdpi.com This information provides insight into the conformational stability of the molecule. Additionally, MD simulations can be used to study its structural stability over time in different environments.
Intermolecular Interactions and Aggregation Studies (e.g., Dimer Formation)
Theoretical and computational analyses, particularly through crystallographic studies, have provided significant insights into the intermolecular interactions and aggregation behavior of α,α-Dichlorophenylacetic acid, also known as 2-(2,4-Dichlorophenyl)acetic acid. These investigations reveal a structured pattern of molecular association primarily driven by hydrogen bonding.
In the crystalline state, molecules of α,α-Dichlorophenylacetic acid are observed to form inversion dimers. nih.gov This dimerization is facilitated by pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This is a common and stable motif for carboxylic acids, where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of the neighboring molecule, and vice versa, creating a cyclic arrangement.
Beyond this primary dimeric structure, these units are further linked into extended chains. These chains propagate along the crystallographic c-axis through weaker C-H···Cl interactions. nih.gov This indicates that while the robust hydrogen bonds are responsible for the initial and most stable aggregation into dimers, weaker halogen interactions play a crucial role in the long-range supramolecular assembly of the compound.
The following table summarizes the key hydrogen-bond geometry identified in the crystal structure of α,α-Dichlorophenylacetic acid.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···O | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| C-H···Cl | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Detailed geometric parameters for bond lengths and angles were not available in the provided search results.
Mechanistic Investigations of Biological Activity in Non Human Systems
Investigations into Other Biological Effects in Non-Human Organisms
Further research is required to elucidate the specific biological and mechanistic properties of alpha,alpha-Dichlorophenylacetic acid.
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological activity of this compound, also known as 2,2-dichloro-2-phenylacetic acid, is intrinsically linked to its chemical structure. As an analog of the plant hormone auxin, its effects on plant growth and development are of significant interest. Structure-activity relationship (SAR) studies, which explore how variations in a molecule's structure affect its biological function, provide valuable insights into the mode of action of this compound. While comprehensive SAR studies dedicated exclusively to a wide range of this compound derivatives are not extensively documented in publicly available literature, a comparative analysis with other chlorinated phenylacetic acid isomers reveals critical structural determinants for its auxin-like activity.
The primary structural features of this compound that influence its biological activity are the phenyl ring, the carboxylic acid group, and the position and number of chlorine substituents. The auxin-like activity of phenylacetic acids is generally dependent on these components. The carboxylic acid side chain is a crucial feature for auxin activity, while the phenyl ring provides a necessary structural backbone.
The chlorination pattern on both the phenyl ring and the acetic acid side chain dramatically influences the compound's biological effects. In the case of this compound, the presence of two chlorine atoms on the alpha-carbon of the acetic acid side chain is a unique characteristic that distinguishes it from other dichlorinated phenylacetic acid isomers where the chlorine atoms are substituted on the phenyl ring, such as 2,4-Dichlorophenylacetic acid and 3,4-Dichlorophenylacetic acid.
Studies on various dichlorophenylacetic acid isomers have demonstrated that the position of the chlorine atoms is a key factor in determining their auxin-like properties. For instance, 3,4-Dichlorophenylacetic acid has been identified as having auxin-like activity, promoting the elongation of oat coleoptile segments and the generation of adventitious roots in various crops. nih.govnih.gov This activity is mediated through the auxin signaling pathway in plants. nih.govnih.gov
The inhibitory effects of substituted phenylacetic acids at supra-optimal concentrations have been shown to be highly dependent on the lipophilic character of the molecules. nih.gov The addition of chlorine atoms increases the lipophilicity of the compound, which can influence its uptake, transport, and interaction with auxin receptors in plants.
While direct comparative studies on the auxin activity of this compound versus its ring-substituted isomers are limited, the principles of SAR in auxin analogs suggest that the unique placement of the chlorine atoms on the alpha-carbon would significantly alter its interaction with auxin-binding proteins and receptors. This distinction is important, as it separates its potential mode of action from well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has a different core structure (a phenoxyacetic acid).
The following interactive data table summarizes the structural differences and known biological activities of this compound and related compounds, illustrating the importance of the chlorine substitution pattern.
Environmental Behavior and Degradation Research
Environmental Fate and Transport Processes
The movement and distribution of alpha,alpha-Dichlorophenylacetic acid in the environment are controlled by its physical and chemical properties, which influence its partitioning between soil, water, and air.
The mobility of this compound in soil and aquatic environments is largely dictated by sorption processes. Sorption to soil and sediment particles can reduce its concentration in the aqueous phase, thereby limiting its potential for leaching into groundwater. The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH.
For the related compound 2,4-D, adsorption is influenced by both soil organic matter and pH. nih.gov As a weak acid, the sorption of these types of compounds is pH-dependent; at environmental pH levels above their pKa, they exist predominantly in their anionic form, which is more mobile and less sorbed to negatively charged soil colloids. acs.org However, sorption can be enhanced in the presence of certain minerals and cations. For instance, studies on 2,4-D have shown that it exhibits high sorption to iron oxides like ferrihydrite and moderate sorption to humic acids, while sorption to montmorillonite (B579905) clay is negligible. acs.orgdss.go.th The presence of divalent cations such as calcium can also enhance sorption through the formation of cation bridges to soil components. acs.org
The potential for leaching is inversely related to sorption. Compounds with high water solubility and low sorption coefficients are more likely to be transported through the soil profile with percolating water. mdpi.com Given its acidic nature, this compound is expected to be mobile in soils, particularly those with low organic matter and clay content.
Table 1: Factors Influencing the Sorption of Phenylacetic Acid Compounds in Soil
| Parameter | Influence on Sorption | Research Findings (on related compounds like 2,4-D) |
| Soil Organic Matter | Increases sorption due to hydrophobic interactions. | Sorption is correlated with the quality and quantity of organic matter. acs.org |
| Clay Content & Type | Variable; can provide sorption sites but also electrostatic repulsion. | Negligible sorption on montmorillonite clay. acs.orgdss.go.th |
| Soil pH | Decreases sorption as pH increases above the pKa. | At pH > pKa, the anionic form is less hydrophobic and less sorbed. acs.org |
| Iron Oxides | Increases sorption. | High sorption observed on ferrihydrite. acs.orgdss.go.th |
| Cations (e.g., Ca²⁺) | Can enhance sorption via cation bridging. | Enhanced sorption by kaolinitic soil was hypothesized to involve calcium bridging. acs.org |
Biodegradation Pathways and Microbial Metabolism
The primary mechanism for the environmental dissipation of this compound is microbial degradation. Soil and aquatic microorganisms have evolved enzymatic machinery to utilize such compounds as a source of carbon and energy. The biodegradation mechanisms are reported to follow the well-characterized pathways of related phenoxyacetic acid herbicides. smolecule.com
The process begins with an initial attack on the side chain of the molecule, followed by hydroxylation of the aromatic ring to form chlorinated catechol intermediates. smolecule.com These intermediates are then subjected to ring cleavage through modified ortho-cleavage pathways, leading to mineralization into carbon dioxide, water, and chloride ions. smolecule.com
A diverse range of soil microorganisms are capable of degrading chlorinated phenoxyacetic compounds. Research has identified that these microbes predominantly belong to the Beta and Gamma subdivisions of the Proteobacteria. smolecule.com
Key bacterial genera known to mineralize these compounds include:
Cupriavidus (formerly Ralstonia or Alcaligenes) nih.govnih.gov
Sphingomonas nih.gov
Achromobacter nih.gov
Ochrobactrum nih.gov
Delftia smolecule.com
Fungal strains, including those from the genera Fusarium and Verticillium, have also been shown to degrade related compounds. nih.gov
The enzymatic degradation is initiated by a key enzyme, α-ketoglutarate-dependent dioxygenase (TfdA) , which catalyzes the removal of the acetic acid side chain to form the corresponding dichlorophenol. smolecule.comnih.govresearchgate.net This is followed by a series of enzymatic reactions mediated by hydroxylases, dioxygenases, cycloisomerases, hydrolases, and reductases that complete the degradation pathway. nih.govresearchgate.net
Table 2: Key Enzymes in the Biodegradation Pathway of Related Dichlorinated Herbicides
| Enzyme | Gene | Function | Reference |
| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Cleavage of the ether linkage/side chain | nih.govresearchgate.net |
| 2,4-Dichlorophenol hydroxylase | tfdB | Hydroxylation of the dichlorophenol intermediate | nih.govresearchgate.net |
| Chlorocatechol 1,2-dioxygenase | tfdC | ortho-cleavage of the aromatic ring | nih.govresearchgate.net |
| Chloromuconate cycloisomerase | tfdD | Conversion of the ring-cleavage product | nih.govresearchgate.net |
| Chlorodienelactone hydrolase | tfdE | Hydrolysis of the dienelactone intermediate | nih.govresearchgate.net |
| Chloromaleylacetate reductase | tfdF | Reduction to intermediates of the TCA cycle | nih.govresearchgate.net |
The sequential breakdown of this compound by microbial enzymes results in the formation of several intermediate metabolites. Based on the degradation pathway of analogous compounds like 2,4-D, the primary metabolites include:
2,4-Dichlorophenol (2,4-DCP): Formed by the initial cleavage of the side chain. nih.govoup.com This metabolite may accumulate transiently in the growth medium. oup.com
Dichlorocatechols: Resulting from the hydroxylation of 2,4-DCP. For 2,4-D, this is typically 3,5-dichlorocatechol. nih.gov
2,4-dichloro-cis,cis-muconate: The product of the aromatic ring cleavage. nih.gov
2-chlorodienelactone: Formed from the cycloisomerization of the muconate. nih.gov
2-chloromaleylacetate: A subsequent intermediate that is further processed to enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
The complete mineralization of the compound ultimately leads to the formation of benign end products.
Photodegradation Mechanisms and Kinetics
Photodegradation, or photolysis, is the breakdown of compounds by light energy. In aquatic environments, this can be a significant degradation pathway for some organic pollutants. Photodegradation can occur through two main mechanisms:
Direct Photolysis: Where the molecule itself absorbs light, leading to its decomposition.
Indirect Photolysis: Where other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the target compound.
For the related compound 2,4-D, studies have shown that it can undergo direct photodegradation upon absorption of UV radiation. acs.orgacs.org However, modeling efforts suggest that under typical environmental conditions in lakes, this process may be negligible compared to microbial degradation. acs.org The efficiency of photodegradation is influenced by factors such as water clarity, depth, pH, and the presence of dissolved organic matter. iwaponline.commdpi.com
Kinetic studies on the photocatalytic degradation of 2,4-D often show that the process follows pseudo-first-order kinetics. iwaponline.com The rate of degradation is dependent on the initial concentration of the compound, the intensity of light, and the presence of photocatalysts. iwaponline.comnih.gov While specific kinetic parameters for this compound are not available, the general principles of photodecomposition observed for 2,4-D are expected to apply.
Table 3: Factors Affecting Photodegradation of Dichlorinated Phenylacetic Acid Analogs
| Factor | Effect on Photodegradation Rate | Notes |
| Light Intensity | Increases with higher intensity. | More photons are available to initiate the reaction. |
| pH | pH-dependent; often higher at acidic pH. | Affects the speciation of the compound and the surface charge of photocatalysts. iwaponline.com |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer (indirect photolysis) or a light screen. | The net effect depends on the nature of the DOM and the specific compound. mdpi.com |
| **Presence of Photocatalysts (e.g., TiO₂) ** | Significantly enhances degradation rates. | Catalysts generate highly reactive hydroxyl radicals. iwaponline.com |
| Initial Concentration | Rate can be dependent on the initial concentration. | Higher concentrations can sometimes lead to slower relative degradation due to light screening effects. iwaponline.com |
Bioaccumulation Potential of this compound in Environmental Biota
A comprehensive review of scientific literature reveals a significant lack of specific research on the bioaccumulation potential of this compound in various environmental biota. Studies detailing the uptake, accumulation, and bioconcentration factors (BCF) or bioaccumulation factors (BAF) of this specific chemical compound in organisms such as fish, invertebrates, or plants could not be located in publicly available scientific databases and literature.
Consequently, no detailed research findings or data tables on the bioaccumulation of this compound in environmental biota can be presented. Information regarding the potential for this compound to accumulate in the tissues of living organisms and be transferred through the food chain is not available at this time. Further research is required to determine the environmental behavior and fate of this compound with respect to its potential for bioaccumulation.
Advanced Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Separation Techniques for Research Samples
Chromatography is a cornerstone of analytical chemistry, providing the means to separate alpha,alpha-Dichlorophenylacetic acid from interfering components in a sample matrix prior to its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the analyte's properties and the complexity of the sample.
Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds. However, this compound, like other phenoxy acid herbicides, is a polar and non-volatile substance. Therefore, its analysis by GC-MS requires a chemical derivatization step to convert it into a more volatile and thermally stable form. tdl.orgwho.int This process not only facilitates its passage through the GC column but also enhances detection sensitivity. jfda-online.com
Common derivatization strategies involve esterification of the carboxylic acid group. One such method is pentafluorobenzylation, which uses pentafluorobenzyl bromide (PFBBr) as the derivatization reagent. nih.gov This reaction creates a pentafluorobenzyl (PFB) ester of the acid, which is highly sensitive to electron-capture detection (GC-ECD) and provides excellent mass spectra for confirmation by GC-MS. nih.gov The derivatization is often performed using a phase-transfer catalyst in a triphasal system, which consists of an aqueous sample, an extraction solvent like toluene (B28343) containing the PFBBr, and a polymer-bound catalyst. nih.gov This approach allows for the simultaneous extraction and derivatization of the analyte from the sample. For the analysis of 2,4-dichlorophenoxyacetic acid in urine and serum, this technique has achieved detection limits of 10 ng/mL using GC-MS in the selected ion monitoring (SIM) mode. nih.gov
Table 1: Derivatization Reagents for GC Analysis of Acidic Herbicides
| Reagent Name | Abbreviation | Target Functional Group | Key Characteristics of Derivative |
|---|---|---|---|
| Pentafluorobenzyl bromide | PFBBr | Carboxylic Acid | High volatility, excellent response in ECD and MS detectors. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Hydroxyl | Forms stable trimethylsilyl (B98337) (TMS) esters; by-products are volatile. jfda-online.com |
This table is interactive. Click on the headers to sort.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing polar compounds like this compound in complex matrices such as food, soil, and biological fluids. technologynetworks.com A significant advantage of LC-MS/MS is its ability to analyze the acid directly without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors. tdl.org The high selectivity and sensitivity of tandem mass spectrometry allow for accurate quantification even in the presence of numerous co-extracted matrix components. tdl.orgwho.int
For instance, a high-throughput LC-MS/MS method was developed for the direct determination of 2,4-Dichlorophenoxyacetic acid in challenging matrices like soybean and corn. tdl.org The analysis used a reversed-phase column with weak anion-exchange and cation-exchange mixed-mode capabilities and operated in negative electrospray ionization (ESI) mode. tdl.orgresearchgate.net This method demonstrated mean recoveries between 86% and 107% with a relative standard deviation of less than 10%. tdl.org Similarly, LC-MS/MS methods have been validated for the analysis of the compound in tomatoes, employing a Zorbax Eclipse XDB-C18 analytical column. researchgate.net For water samples, LC-MS/MS can achieve a limit of quantification (LOQ) of 0.10 µg/L. epa.gov
Table 2: LC-MS/MS Method Parameters for this compound Analysis in Various Matrices
| Matrix | Analytical Column | Ionization Mode | Limit of Quantification (LOQ) | Mean Recovery (%) | Source |
|---|---|---|---|---|---|
| Soybean, Corn | Acclaim™ Trinity™ Q1 | Negative ESI | 10 ng/g | 86 - 107 | tdl.org |
| Tomatoes | Zorbax Eclipse XDB-C18 | Negative ESI | - | - | researchgate.net |
| Drinking Water | Zorbax SB-C8 | Negative ESI | 0.10 µg/L | 90 - 107 | epa.gov |
This table is interactive. Click on the headers to sort.
Spectroscopic Detection and Quantification Methods in Analytical Research
While mass spectrometry is a powerful detection method, other spectroscopic techniques can also be employed for the quantification of this compound, particularly in less complex samples or for screening purposes. Spectrophotometry, based on the absorption of light, offers a cost-effective alternative.
One such method involves the formation of an ion-association complex between the anionic form of 2,4-Dichlorophenoxyacetic acid and a cationic dye, such as Astrafloxin FF. researchgate.net This colored complex can be extracted into an organic solvent, like toluene, and its concentration determined by measuring the light absorbance at a specific wavelength. researchgate.net Research has shown that the optimal pH range for the formation and extraction of this ion pair is between 6 and 11. researchgate.net The stoichiometry of the complex is 1:1, meaning one molecule of the acid associates with one molecule of the dye. researchgate.net The method follows Beer's law in a specific concentration range, allowing for quantitative analysis. The limit of detection for 2,4-Dichlorophenoxyacetic acid using this technique has been reported as 0.9 μg/mL. researchgate.net
Table 3: Performance of Spectrophotometric Determination of 2,4-Dichlorophenoxyacetic acid using Astrafloxin FF
| Parameter | Value |
|---|---|
| Optimal pH Range | 6 - 11 researchgate.net |
| Optimal Dye Concentration | 1.6 × 10⁻⁴ M researchgate.net |
| Extraction Solvent | Toluene researchgate.net |
| Component Ratio (Acid:Dye) | 1:1 researchgate.net |
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Sample Preparation and Extraction Techniques for Environmental and Biological Matrices
The accuracy of any analytical method heavily depends on the efficiency of the sample preparation and extraction steps. epa.gov The goal is to isolate the target analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis. researchgate.net For this compound, various techniques are employed depending on the matrix.
For solid samples like soil and food commodities, extraction often begins with an alkaline hydrolysis step. This is crucial because the acid can exist in various forms, including salts, esters, and conjugates bound to matrix components. tdl.orgresearchgate.net Alkaline hydrolysis, using a reagent like sodium hydroxide, converts all these forms into the water-soluble anionic form of the acid. tdl.org
Following hydrolysis, different extraction methods can be used:
Solid-Liquid Extraction (SLE) : Acidified organic solvents like acetonitrile (B52724) or dichloromethane (B109758) are used to extract the analyte from the sample. tdl.orgresearchgate.net For soil samples, ultrasound-assisted extraction with dichloromethane has been shown to be effective. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method, often applied to food matrices like tomatoes, involves an extraction/partitioning step with acidified acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering compounds. researchgate.net
Solid-Phase Extraction (SPE) : For aqueous samples such as drinking or surface water, SPE is a common technique for pre-concentration. deswater.com The water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. epa.gov
Table 4: Comparison of Extraction Techniques for this compound
| Technique | Matrix | Key Steps | Advantages | Source |
|---|---|---|---|---|
| Alkaline Hydrolysis + Acetonitrile Extraction | Soybean, Corn | NaOH hydrolysis, extraction with acidified acetonitrile, salting out with MgSO₄/NaCl. | Converts all forms of the analyte to a single form for analysis. | tdl.org |
| Alkaline Hydrolysis + QuEChERS | Tomatoes | NaOH hydrolysis, extraction with acidified acetonitrile, d-SPE cleanup. | High throughput, effective for complex food matrices. | researchgate.net |
| Ultrasound-Assisted Extraction | Soil | Acidification, extraction with dichloromethane using an ultrasound system. | Enhanced extraction efficiency for solid matrices. | researchgate.net |
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Development of Novel Biosensors and Chemo-sensors for Research Applications
While chromatographic methods are accurate and reliable, they can be time-consuming and require expensive instrumentation. This has driven research into the development of novel biosensors and chemo-sensors for rapid, on-site, and cost-effective monitoring of this compound.
Biosensors are analytical devices that use a biological recognition element (e.g., enzyme, antibody, or whole cell) coupled to a transducer to generate a measurable signal.
Enzyme-Inhibition Biosensors : One approach utilizes the enzyme alkaline phosphatase (AlP). rsc.orgnih.gov The herbicide acts as an inhibitor of the enzyme. By measuring the decrease in enzymatic activity, the concentration of the herbicide can be determined. An ultrasensitive biosensor based on this principle immobilized AlP on a highly porous gold nanocoral electrode, achieving a very low limit of detection of 0.7 parts per quadrillion (ppq). rsc.org This sensor demonstrated high stability, retaining 94% of its response after 120 days of storage. nih.gov
Whole-Cell Biosensors : Genetically engineered microorganisms can also be used for detection. A biosensor was constructed using the bacterium Agrobacterium tumefaciens. nih.gov The system was designed so that the presence of 2,4-Dichlorophenoxyacetic acid induces the expression of a reporter gene (FGE-sulfatase), leading to a detectable signal. nih.gov This whole-cell biosensor was stable for 30 days and could detect the herbicide in environmental samples without significant interference from other compounds, with a detection limit of 1.56 μM. nih.gov
Immunosensors : These sensors are based on the specific binding between an antibody and the target antigen (the herbicide). Electrochemical immunosensors have been developed where the herbicide in a sample competes with a known amount of immobilized herbicide for a limited number of labeled antibodies. researchgate.net The resulting electrochemical signal is inversely proportional to the concentration of the herbicide in the sample.
Chemo-sensors use a chemical receptor that interacts with the analyte to produce a signal, often a change in color (colorimetric) or light emission (fluorescence). While the development of specific chemo-sensors for this compound is an active area of research, the principles have been widely applied to other environmental contaminants. nih.gov
Table 5: Characteristics of Novel Biosensors for 2,4-Dichlorophenoxyacetic acid Detection
| Biosensor Type | Biological Element | Transduction Method | Limit of Detection (LOD) | Key Features | Source |
|---|---|---|---|---|---|
| Enzyme Inhibition | Alkaline Phosphatase (AlP) | Electrochemical (Amperometry) | 0.7 ppq | Ultrasensitive, high stability (94% after 120 days). | rsc.orgnih.gov |
| Whole-Cell | Agrobacterium tumefaciens | Enzymatic Reporter Gene | 1.56 µM | High stability (82% after 30 days), good for environmental samples. | nih.gov |
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Potential Applications and Future Research Directions
Exploration in Agrochemical Development Research
The structural characteristics of alpha,alpha-dichlorophenylacetic acid make it an interesting candidate for agrochemical research, particularly in the development of new herbicides and plant growth regulators.
This compound belongs to the broader family of dichlorophenylacetic acids, which are recognized for their applications in agriculture. smolecule.com Research has indicated that compounds in this family can act as auxin analogs, which are plant hormones that regulate various aspects of growth and development. smolecule.com By mimicking natural auxins, these synthetic compounds can be used to manipulate plant growth, and at higher concentrations, they can induce uncontrolled growth that leads to plant death, a principle utilized in selective herbicides. researchgate.netmt.gov
The well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that selectively kills most broadleaf weeds without affecting grasses. researchgate.netwikipedia.org It functions by causing uncontrolled and unsustainable growth in susceptible plants. mt.gov While much of the extensive research has focused on 2,4-D, the fundamental structure of this compound suggests its potential to be explored for similar bioactivity. Studies on various chlorosubstituted phenylacetic acids have shown that the position of chlorine atoms on the phenyl ring significantly influences their plant growth-regulating activity. researchgate.net For instance, 2:3-dichloro- and 2:3:6-trichloro- derivatives of phenylacetic acid have been found to be extremely active. researchgate.net This highlights the importance of further investigating the specific properties of the alpha,alpha-dichloro isomer to determine its efficacy and selectivity as a potential herbicidal or plant growth-regulating compound.
The selective action of auxin-like herbicides is a key area of research. These compounds typically affect dicotyledonous (broadleaf) plants while leaving monocotyledonous plants (like grasses and cereal crops) relatively unharmed. researchgate.net The mechanism is believed to involve the mimicry of natural auxins, such as indole-3-acetic acid, leading to an overload of hormonal signals in susceptible plants. researchgate.netnih.gov This disruption of normal hormonal balance leads to a cascade of effects, including abnormal cell elongation, division, and eventually, tissue damage and plant death. researchgate.net
The physiological responses in sensitive plants to auxinic herbicides include altered cell wall plasticity, increased protein synthesis, and enhanced production of ethylene, which can induce senescence. researchgate.net The identification of auxin receptors and transport carriers has provided deeper insights into the signal transduction pathways that are hijacked by these synthetic molecules. researchgate.net Understanding how the specific structure of this compound interacts with these plant systems is a crucial area for future research. Its dual chlorine substitution at the alpha position may influence its stability, uptake, and interaction with auxin receptors, potentially offering a different spectrum of activity or selectivity compared to other isomers. smolecule.com
Role as a Synthetic Intermediate in Organic Synthesis and Material Science
Beyond its potential biological activity, this compound serves as a valuable intermediate in the synthesis of more complex molecules for both agrochemical and material science applications.
The carboxylic acid group and the reactive chlorine atoms provide functional handles for a variety of chemical transformations. A notable application is in the synthesis of its corresponding esters. A patented process describes the preparation of 2,2-dichlorophenylacetic acid esters through the reaction of 2,2-dichlorophenylacetonitrile with water and a monovalent alcohol in the presence of a hydrohalic acid. google.com This process allows for the creation of a range of esters with varying yields depending on the alcohol used. google.com
| Alcohol Used | Ester Produced | Reported Yield (% of theoretical) |
|---|---|---|
| Methanol | Methyl 2,2-dichloro-2-phenylacetate | 68% |
| Ethanol | Ethyl 2,2-dichloro-2-phenylacetate | 75% |
| n-Butanol | n-Butyl 2,2-dichloro-2-phenylacetate | 58% |
Table 1: Synthesis yields of various esters of 2,2-dichlorophenylacetic acid as described in patent literature. google.com
The patent also notes that the amide byproduct formed during the synthesis can be utilized in the preparation of other pesticides, further highlighting the utility of the synthetic pathway originating from this compound precursors. google.com
In the realm of material science, while direct applications of this compound are not extensively documented, related compounds have been used to create specialized polymers. For example, 2,4-D has been used as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). scirp.org These polymers are designed to have cavities that selectively bind to the target molecule, a property that is useful for developing sensors or for separation processes. scirp.orgsemanticscholar.org Given its structural similarity, this compound could potentially be used in a similar fashion to create selective sorbents or recognition elements in chemical sensors.
Emerging Research Areas and Unexplored Scientific Questions Pertaining to this compound
While the broader class of chlorosubstituted phenylacetic acids has been studied for decades, this compound itself presents several avenues for new research.
A primary unexplored area is a detailed, comparative study of its auxin-like activity against its various isomers. How does the placement of both chlorine atoms on the alpha-carbon, as opposed to the phenyl ring, affect its interaction with plant auxin-binding proteins and its subsequent physiological effects? Such research could lead to the development of more targeted and efficient plant growth regulators.
Furthermore, the potential of this compound as a precursor for novel bioactive compounds remains largely untapped. Its unique structure could be a starting point for the synthesis of new classes of pesticides or pharmaceuticals. The reactivity of the alpha-dichloro group could be exploited to introduce different functional groups, leading to a library of new chemical entities for biological screening.
In material science, the exploration of this compound in the synthesis of functional polymers is a nascent field. Investigating its use in creating MIPs, as has been done with 2,4-D, could lead to new analytical tools for environmental monitoring. scirp.orgnih.gov Additionally, its incorporation into other polymer backbones could impart specific chemical or physical properties, an area that warrants further investigation.
Finally, the environmental fate and microbial degradation of this compound are important scientific questions. Understanding how this specific isomer is broken down in soil and water, and identifying the microbial enzymes involved, is crucial for assessing its environmental profile should it be developed for wider agricultural use.
Q & A
Q. What are the standard synthetic routes for α,α-Dichlorophenylacetic acid, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation of benzene with dichloroacetyl chloride, followed by hydrolysis. Alternative routes include chlorination of phenylacetic acid derivatives using sulfuryl chloride (SO₂Cl₂) under controlled conditions. Purity validation requires a combination of techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess impurities .
- Spectroscopy : FT-IR to confirm the absence of hydroxyl or carbonyl byproducts (e.g., peaks at 1700–1750 cm⁻¹ for carboxylic acid groups) .
- Elemental Analysis : Carbon, hydrogen, and chlorine content should align with theoretical values (C₈H₆Cl₂O₂) .
Q. How can researchers characterize α,α-Dichlorophenylacetic acid using spectroscopic methods?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) shows a singlet for the two equivalent Cl atoms (δ 4.1–4.3 ppm) and aromatic protons (δ 7.3–7.5 ppm). ¹³C NMR confirms the quaternary carbon bonded to chlorine (δ 65–70 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode typically exhibits a molecular ion peak at m/z 218.98 [M-H]⁻ .
- X-ray Crystallography : Used to resolve crystal structure ambiguities, particularly for polymorph identification .
Q. What analytical methods are recommended for quantifying α,α-Dichlorophenylacetic acid in environmental samples?
Methodological Answer:
- GC-ECD : Gas chromatography with electron capture detection is optimal for trace quantification in soil or water, with a detection limit of 0.1 ppb .
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from matrices .
- Validation : Spike-recovery tests (85–110%) and internal standards (e.g., 2,4-dichlorobenzoic acid) to ensure accuracy .
Advanced Research Questions
Q. How does α,α-Dichlorophenylacetic acid degrade under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Studies : Conduct accelerated degradation experiments at pH 2–12 (buffered solutions) and 40–80°C. Monitor via HPLC to identify degradation products like dichlorophenylacetaldehyde .
- Kinetic Modeling : Use Arrhenius equations to predict half-lives. For example, at pH 7 and 25°C, t₁/₂ ≈ 30 days .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) to trace hydrolysis pathways .
Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Contradictions often arise from solvent polarity or competing elimination pathways. To address this:
- Solvent Screening : Compare reaction outcomes in polar aprotic (DMF) vs. protic (EtOH) solvents .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to assess transition states and activation barriers for SN2 vs. E2 mechanisms .
- Control Experiments : Use deuterated solvents (CD₃CN) to isolate kinetic isotope effects .
Q. What strategies optimize the enantioselective synthesis of α,α-Dichlorophenylacetic acid derivatives?
Methodological Answer:
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric chlorination, achieving >90% ee .
- Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to resolve racemic mixtures under continuous flow conditions .
- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to enhance enantiopurity .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., stirring rate, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to EPA guidelines for environmental toxicity testing (e.g., OECD 201/202 protocols) .
- Data Validation : Use interlaboratory comparisons or reference standards (e.g., NIST-certified) to confirm analytical results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
